Hydroxythiohomosildenafil
Overview
Description
Hydroxythiohomosildenafil is a synthetic compound structurally similar to sildenafil, the active ingredient in Viagra. It is often found as an adulterant in dietary supplements marketed for sexual enhancement. This compound belongs to the class of phosphodiesterase type 5 (PDE-5) inhibitors, which are used to treat erectile dysfunction by increasing blood flow to the penis.
Mechanism of Action
Target of Action
Hydroxythiohomosildenafil is a structural analog of sildenafil . Its primary target is phosphodiesterase type 5 (PDE-5) . PDE-5 is an enzyme found in various tissues, most prominently in the corpus cavernosum of the penis and the retina. It plays a crucial role in regulating the intracellular levels of cyclic guanosine monophosphate (cGMP), which is a cellular messenger that controls vasodilation and vascular smooth muscle relaxation .
Mode of Action
This compound, like sildenafil, works by inhibiting the PDE-5 enzyme . During sexual stimulation, nitric oxide (NO) is released in the corpus cavernosum. NO activates the enzyme guanylate cyclase, which increases levels of cGMP. The cGMP causes smooth muscle relaxation and inflow of blood to the corpus cavernosum, leading to an erection . By inhibiting PDE-5, this compound prevents the degradation of cGMP, thereby enhancing and prolonging its effects .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the NO-cGMP pathway . In this pathway, sexual stimulation triggers the release of NO in the corpus cavernosum. NO then stimulates the production of cGMP, leading to smooth muscle relaxation and increased blood flow. By inhibiting PDE-5, this compound prevents the breakdown of cGMP, thus amplifying and prolonging the pathway’s effects .
Pharmacokinetics
Given its structural similarity to sildenafil, it’s likely that it shares similar adme (absorption, distribution, metabolism, and excretion) properties . Sildenafil is rapidly absorbed, with slower absorption when taken with a high-fat meal. It is metabolized in the liver via CYP3A4 (major) and CYP2C9 (minor route). The major metabolite has 50% of the activity as sildenafil. It is excreted primarily in feces (~80%, as metabolites) and to a lesser extent in urine (~13%) .
Result of Action
The primary result of this compound’s action is the enhancement of the erectile response in men who have erectile dysfunction . By inhibiting PDE-5 and thus prolonging the effects of cGMP, this compound promotes smooth muscle relaxation and blood inflow to the corpus cavernosum, facilitating and maintaining an erection in response to sexual stimulation .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of food, particularly high-fat meals, can affect the absorption of sildenafil and likely this compound . Additionally, certain medications, particularly those affecting liver enzymes, can impact the metabolism and clearance of this compound . It’s also worth noting that this compound, like other PDE-5 inhibitors, doesn’t work in the absence of sexual stimulation .
Biochemical Analysis
Biochemical Properties
Hydroxythiohomosildenafil interacts with various enzymes and proteins within the body. Its molecular formula is C23H32N6O4S2, with an average mass of 520.668 Da . The compound is structurally similar to sildenafil, suggesting that it may interact with similar biomolecules and participate in similar biochemical reactions .
Cellular Effects
This compound can have significant effects on various types of cells and cellular processes. It is structurally similar to sildenafil, the active ingredient in Viagra, an FDA-approved prescription drug for Erectile Dysfunction (ED) . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The exact molecular mechanism of this compound is not fully understood. Given its structural similarity to sildenafil, it is likely that this compound exerts its effects at the molecular level through similar mechanisms. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Given its structural similarity to sildenafil, it is likely that this compound interacts with similar enzymes and cofactors and may have similar effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydroxythiohomosildenafil involves multiple steps, starting from the parent compound sildenafilThe reaction conditions often involve the use of high-performance liquid chromatography-mass spectrometry (LC-MS) for the separation and identification of the compound .
Industrial Production Methods
the general approach involves chemical synthesis in a controlled laboratory environment, followed by purification using techniques such as LC-MS .
Chemical Reactions Analysis
Types of Reactions
Hydroxythiohomosildenafil undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include ammonium formate and acetonitrile, often under gradient elution conditions . The reactions are typically carried out in a controlled laboratory setting to ensure the purity and stability of the compound.
Major Products Formed
The major products formed from these reactions include various analogs of this compound, such as aminotadalafil, thiosildenafil, and dimethylsildenafil .
Scientific Research Applications
Hydroxythiohomosildenafil has several scientific research applications, including:
Biology: Studied for its effects on cellular pathways and its potential as a PDE-5 inhibitor.
Industry: Used in the quality control of dietary supplements to detect illegal adulterants.
Comparison with Similar Compounds
Similar Compounds
Hydroxythiohomosildenafil is structurally similar to several other PDE-5 inhibitors, including:
Sildenafil: The active ingredient in Viagra.
Tadalafil: The active ingredient in Cialis.
Vardenafil: The active ingredient in Levitra.
Homosildenafil: A structural analog of sildenafil.
Thiosildenafil: Another analog with a thio group
Uniqueness
What sets this compound apart from these similar compounds is the presence of both a hydroxy group and a thio group in its structure. This unique combination may contribute to its distinct pharmacological properties and potential as an adulterant in dietary supplements .
Properties
IUPAC Name |
5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O4S2/c1-4-6-18-20-21(27(3)26-18)23(34)25-22(24-20)17-15-16(7-8-19(17)33-5-2)35(31,32)29-11-9-28(10-12-29)13-14-30/h7-8,15,30H,4-6,9-14H2,1-3H3,(H,24,25,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVSAQIQEGFWQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197338 | |
Record name | Hydroxythiohomosildenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479073-82-0 | |
Record name | Hydroxythiohomosildenafil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=479073-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxythiohomosildenafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479073820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxythiohomosildenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDROXYTHIOHOMOSILDENAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78074FTU80 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.